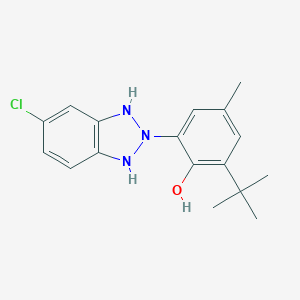
2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol, also known as Tinuvin 326, is a UV absorber that is widely used in the plastics, coatings, and polymer industries. It is a highly effective stabilizer that protects materials from UV radiation, which can cause degradation and discoloration.
Wirkmechanismus
2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326 works by absorbing UV radiation and converting it into heat. This prevents the UV radiation from reaching the material being protected, which in turn prevents degradation and discoloration. The molecule contains a triazole ring that is responsible for the UV absorption properties, as well as a phenolic group that contributes to the stabilizing properties.
Biochemische Und Physiologische Effekte
2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326 is not known to have any significant biochemical or physiological effects. It is considered to be non-toxic and non-irritating, and it has a low potential for environmental toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326 in lab experiments is its effectiveness as a stabilizer. It can protect materials from degradation caused by exposure to UV radiation, which is a common problem in many types of experiments. However, 2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326 can also interfere with certain types of assays, such as those that rely on UV absorption or fluorescence. In addition, the use of 2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326 may introduce unwanted variability into experiments, as the amount of stabilizer needed can vary depending on the specific conditions of the experiment.
Zukünftige Richtungen
There are several potential future directions for research on 2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326. One area of interest is the development of new and more effective UV absorbers and stabilizers. Another area of interest is the use of 2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326 in biomedical applications, such as drug delivery and tissue engineering. Finally, there is a need for further research on the environmental impact of 2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326, particularly in terms of its potential toxicity to aquatic organisms.
Synthesemethoden
The synthesis of 2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326 involves a multistep process starting with the reaction of 2-tert-butyl-4-methylphenol with 5-chloro-1,3-benzotriazole in the presence of a base. This intermediate product is then reacted with tert-butyl acrylate to form the final product. The synthesis method is well-established and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326 has been extensively studied for its UV absorption properties and its effectiveness as a stabilizer. It is commonly used in the plastics industry to protect materials from degradation caused by exposure to sunlight. It is also used in the coatings industry to protect paints and varnishes from fading and discoloration. In addition, 2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol 326 has been studied for its potential use in biomedical applications, such as drug delivery and tissue engineering.
Eigenschaften
CAS-Nummer |
139724-05-3 |
|---|---|
Produktname |
2-Tert-butyl-6-(5-chloro-1,3-dihydro-benzotriazol-2-YL)-4-methyl-phenol |
Molekularformel |
C17H20ClN3O |
Molekulargewicht |
317.8 g/mol |
IUPAC-Name |
2-tert-butyl-6-(5-chloro-1,3-dihydrobenzotriazol-2-yl)-4-methylphenol |
InChI |
InChI=1S/C17H20ClN3O/c1-10-7-12(17(2,3)4)16(22)15(8-10)21-19-13-6-5-11(18)9-14(13)20-21/h5-9,19-20,22H,1-4H3 |
InChI-Schlüssel |
VPALCMIVSUMODA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)N2NC3=C(N2)C=C(C=C3)Cl)O)C(C)(C)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)N2NC3=C(N2)C=C(C=C3)Cl)O)C(C)(C)C |
Synonyme |
2-TERT-BUTYL-6-(5-CHLORO-1,3-DIHYDRO-BENZOTRIAZOL-2-YL)-4-METHYL-PHENOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



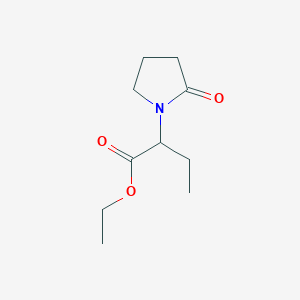
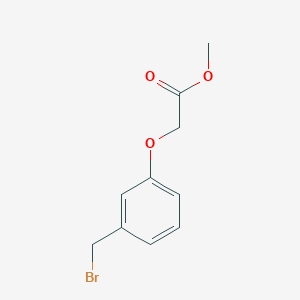
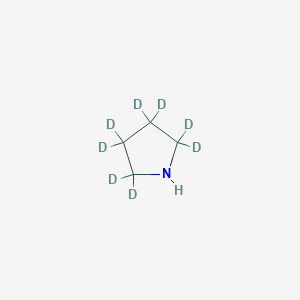
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B142158.png)
![7-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B142161.png)
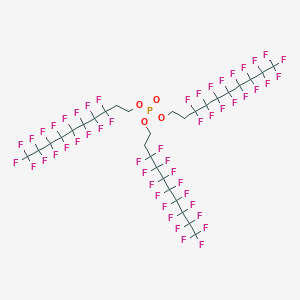
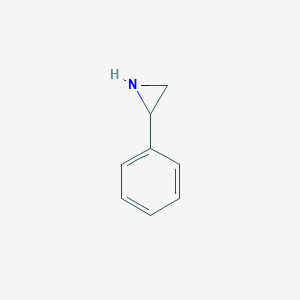
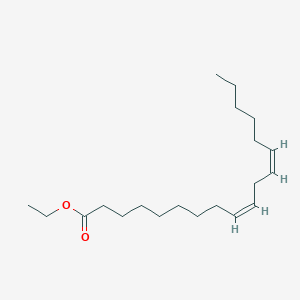
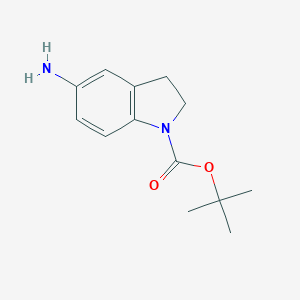
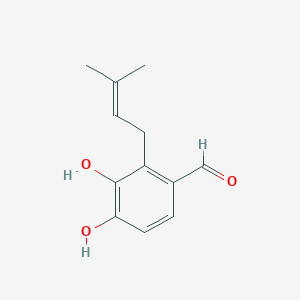
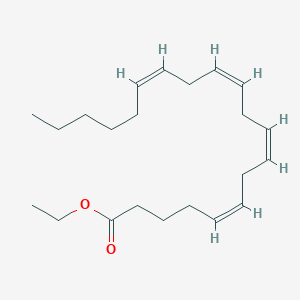
![1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene](/img/structure/B142180.png)
![4-[(tert-Butyldimethylsilyl)oxy]butan-2-one](/img/structure/B142182.png)
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B142186.png)